molecular formula C9H7NO2 B045429 Methyl 3-cyanobenzoate CAS No. 13531-48-1

Methyl 3-cyanobenzoate

Cat. No.: B045429
CAS No.: 13531-48-1
M. Wt: 161.16 g/mol
InChI Key: XPBHWSMZTSSEJE-UHFFFAOYSA-N
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Description

Methyl 3-cyanobenzoate: is an organic compound with the molecular formula C₉H₇NO₂ . It is a benzoate ester characterized by the presence of a cyano group attached to the benzene ring. This compound is a white crystalline solid with a melting point of approximately 58°C and a boiling point of around 267.2°C . It is slightly soluble in water but more soluble in organic solvents like chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction:

Industrial Production Methods:

Industrial production often employs high-yield methods such as the reaction of 3-cyanobenzoic acid with methanol in the presence of a catalyst and dehydrating agent. The use of thionyl chloride for the formation of acid chloride followed by esterification is also common due to its efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBHWSMZTSSEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065521
Record name Benzoic acid, 3-cyano-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13531-48-1
Record name Benzoic acid, 3-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13531-48-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name methyl 3-cyanobenzoate
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Synthesis routes and methods I

Procedure details

10 g (0.068 mol) of 3-cyano benzoic acid was taken in 150 ml of dry dichloromethane and cooled to 0° C. Added 50 ml of oxalyl chloride drop wise followed by 5 drops of dry DMF. The reaction mixture was stirred at RT overnight. Dichloromethane was removed and dry methanol (50 ml) was added and stirred at rt for 2 h. Excess methanol was removed and the residue was dissolved in ethyl acetate. The ethyl acetate layer was washed with 10% of sodium bicarbonate, brine and concentrated to give methyl 3-cyanobenzoate (7 g) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 mg (0.68 mmol) of 3-cyanobenzoic acid are initially charged in 4 ml of toluene and 3.5 ml of methanol, and 0.51 ml (1.02 mnmol) of a 2 M solution of trimethylsilyldiazomethane in n-hexane is added at RT. The reaction mixture is stirred at RT for 1.5 h. After removal of the solvent on a rotary evaporator the residue is dried under reduced pressure. The product is obtained in pure form and is directly reacted further.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Methyl 3-cyanobenzoate in anticancer drug development?

A1: this compound serves as a key starting material for synthesizing novel esters with potential anticancer activity. [] Researchers have successfully synthesized esters of this compound with dihydroartemisinin and zerumbone, exhibiting promising cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. [] This suggests that modifying this compound to create novel esters could lead to the development of new anticancer agents.

Q2: How does the structure of this compound-derived compounds influence their anticancer activity?

A2: Studies show a structure-activity relationship between this compound derivatives and their cytotoxic effects. [] For instance, introducing a 4-methoxy substituent to the structure of a this compound-derived ester completely eliminated its cytotoxic activity against the tested cancer cell lines. [] This highlights the importance of specific structural features in conferring anticancer properties to these compounds. Molecular docking studies further support these findings by demonstrating how structural modifications affect the binding interactions of these derivatives with the epidermal growth factor receptor (EGFR), a key protein involved in cancer development. []

Q3: Beyond anticancer applications, what other uses have been explored for this compound?

A3: this compound is a versatile compound used as an intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. One notable application is its use in preparing oxadiazole derivatives, specifically 3-(5-ethyl-1,2,4-oxadiazole-3-yl) benzamide. [] This compound acts as a crucial intermediate in medicinal chemistry, highlighting the broader utility of this compound in developing new drugs and other biologically active compounds.

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